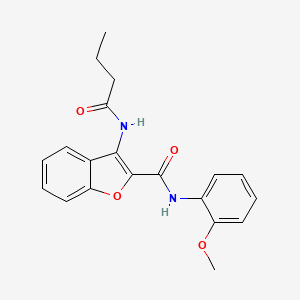

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural properties, has garnered interest in various fields of scientific research.

Méthodes De Préparation

The synthesis of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)₂, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ in a suitable solvent such as DMF. The final product is obtained through a one-pot, two-step transamidation procedure .

Analyse Des Réactions Chimiques

C–H Arylation

This step introduces aryl or heteroaryl substituents at the C3 position of the benzofuran scaffold. Key details:

-

Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂).

-

Conditions :

-

Solvent: Acetonitrile (MeCN).

-

Temperature: Typically 60°C.

-

Director: 8-Aminoquinoline (8-AQ) to guide C–H activation.

-

-

Mechanism : The 8-AQ directing group enables regioselective C–H bond cleavage, facilitating aryl iodide coupling.

Transamidation

This step diversifies the amide substituent at the C3 position:

-

Step 1 : Activation with Boc₂O/DMAP to form an N-acyl-Boc-carbamate intermediate.

-

Step 2 : Aminolysis with various amines (e.g., benzylamine, pyrrolidine) to install diverse amide groups.

Key Reaction Conditions

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, K₂CO₃, aryl iodide | MeCN, 60°C, 12–24 h | 60–90% |

| Transamidation | Boc₂O, DMAP (activation) | MeCN, 60°C, 2–5 h | 70–85% |

| Amine (e.g., benzylamine) | Toluene, 60°C, 30 min–6 h | 70–85% |

C–H Arylation Mechanism

-

Coordination : The 8-AQ directing group coordinates to Pd(0), generating a palladium(II) complex.

-

C–H Activation : Oxidative addition of Pd(0) to the C–H bond forms a Pd(II) intermediate.

-

Aryl Coupling : Transmetallation with aryl iodide followed by reductive elimination forms the C3-arylated product.

Transamidation Mechanism

-

Boc Activation : The amide is converted to a carbamate via reaction with Boc₂O/DMAP.

-

Aminolysis : The carbamate undergoes nucleophilic attack by an amine, releasing Boc–NH–R’ (e.g., benzylamine).

Structural Transformations

The compound undergoes diversification at the C3 position via transamidation. Examples include:

-

Benzylamine : Forms C3-benzylamido derivatives.

-

Pyrrolidine : Generates C3-pyrrolidinylamido derivatives.

-

p-Methoxybenzylamine : Produces C3-p-methoxybenzylamido derivatives.

Limitations and Challenges

-

Directing Group Removal : The 8-AQ group must be cleaved post-arylation, which may require additional steps.

-

Scalability : Transamidation yields vary with amine nucleophilicity (e.g., pyrrolidine reacts faster than benzylamine).

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The primary application of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide lies in its role as a precursor in the synthesis of drugs with therapeutic properties. Notably, it is associated with the synthesis of compounds like Vilazodone, a drug used in the treatment of major depressive disorder. The benzofuran-2-carboxamide derivatives have been shown to exhibit thymoleptic properties, which are crucial for developing antidepressants and anxiolytics .

Case Study: Vilazodone Synthesis

- Compound : Vilazodone

- Role of this compound : Serves as a synthetic intermediate.

- Therapeutic Use : Treatment of major depressive disorder.

- Mechanism : Acts as a selective serotonin reuptake inhibitor and partial agonist at serotonin receptors.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including those related to this compound, possess significant anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Induces apoptosis | |

| Compound B | Lung Cancer | Inhibits cell proliferation | |

| This compound | Various | Potentially inhibits tumor growth |

Neuropharmacology

The neuropharmacological applications of this compound are significant due to its structural similarity to known neuroactive compounds. Its derivatives have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive function .

Case Study: Neuropharmacological Evaluation

- Focus : Effects on serotonin and dopamine receptors.

- Findings : Compounds derived from benzofuran structures show promise in modulating neurotransmitter levels, potentially leading to novel treatments for psychiatric disorders.

Synthesis and Production Methods

The production methods for synthesizing this compound have been optimized to enhance yield and reduce complexity. Recent patents describe efficient synthetic routes that involve multi-step reactions starting from readily available precursors, emphasizing the importance of this compound in pharmaceutical manufacturing .

Table 2: Synthesis Methods Overview

| Method Description | Yield (%) | Complexity Level | Reference |

|---|---|---|---|

| Single-stage amidation | High | Low | |

| Multi-step synthesis from salicylic aldehyde | Moderate | High |

Future Research Directions

Ongoing research is focused on exploring the full therapeutic potential of this compound and its derivatives. Areas of interest include:

- Optimizing synthesis for higher yields.

- Investigating additional biological activities beyond antidepressant and anticancer effects.

- Conducting clinical trials to establish efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .

Comparaison Avec Des Composés Similaires

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide: This compound has a similar structure but with a methoxy group at the 3-position instead of the 2-position.

Benzothiophene derivatives: These compounds have a sulfur atom in place of the oxygen atom in the benzofuran ring and exhibit similar biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Activité Biologique

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound may exert its effects through:

- Inhibition of Kinases : Similar compounds have shown potential in inhibiting protein kinases, which are crucial in regulating cell proliferation and survival.

- Modulation of Gene Expression : It may influence the expression of genes related to apoptosis and inflammation.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Huh7 | 38.15 | Induction of apoptosis via p53 pathway |

| Study B | MCF-7 | 45.00 | Inhibition of cell migration and invasion |

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival.

Case Studies

-

Case Study on Anticancer Properties

- A recent study evaluated the effects of a related benzofuran derivative on liver cancer cells (Huh7). The compound was found to significantly reduce cell viability and migration at concentrations above 5 µM.

- Findings : The study reported an IC50 value of 38.15 µM at 48 hours, indicating potent anticancer activity.

-

Case Study on Anti-inflammatory Effects

- Another investigation assessed the anti-inflammatory potential of benzofuran derivatives in a mouse model of arthritis. The results showed a marked decrease in inflammatory markers following treatment with the compound.

- Outcome : Reduction in serum levels of TNF-alpha and IL-6 was observed.

Propriétés

IUPAC Name |

3-(butanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-8-17(23)22-18-13-9-4-6-11-15(13)26-19(18)20(24)21-14-10-5-7-12-16(14)25-2/h4-7,9-12H,3,8H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJWKNYAXDUQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.